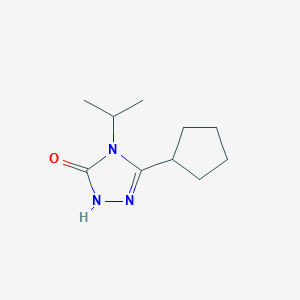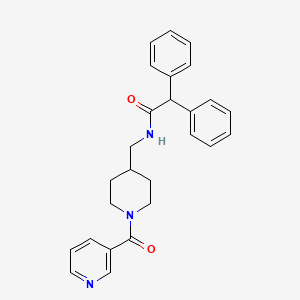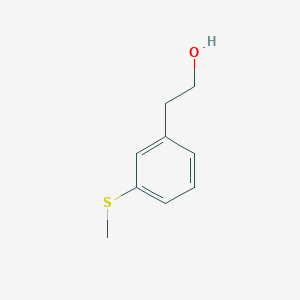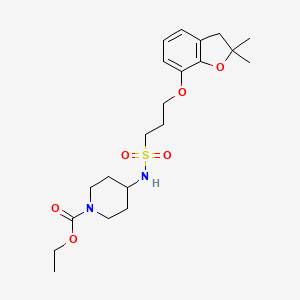
3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CPDT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPDT is a triazole-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis Techniques and Catalytic Processes
The research into the compound 3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one encompasses various synthetic methodologies and catalytic processes aimed at creating heterocyclic derivatives. One notable approach involves palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions (Bacchi et al., 2005). Additionally, the ruthenium-catalyzed [3+2]-cycloaddition of azides with internal alkynes highlights the versatility of these compounds in generating 1,4,5-trisubstituted-1,2,3-triazoles, showcasing complete regioselectivity under certain conditions (Majireck & Weinreb, 2006).
Biological Activities and Applications
The compound and its derivatives have been explored for various biological activities. For instance, the synthesis of 1,2,3-triazole derivatives and their evaluation against Candida strains demonstrate the potential antifungal properties these compounds possess. This study indicates that modifications to the triazole structure could yield promising drug candidates in the future, especially for combating fungal infections (Lima-Neto et al., 2012). Furthermore, the assessment of fluorescent markers derived from industrial waste for their cytotoxicity against different biological models showcases the potential application of triazol-5-one derivatives in developing fluorescent biomarkers for biodiesel quality control, emphasizing the low toxicity of these compounds to various biological systems (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
3-cyclopentyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGLEXCOAKURSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2433032.png)
![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2433040.png)






![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)
